molecular formula C8H18Cl2N2 B13914865 (2R,2'R)-2,2'-Bipyrrolidine dihydrochloride

(2R,2'R)-2,2'-Bipyrrolidine dihydrochloride

Cat. No.: B13914865
M. Wt: 213.15 g/mol
InChI Key: OCIWKVITVUFWTF-RHJRFJOKSA-N
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Description

(2R,2'R)-2,2'-Bipyrrolidine dihydrochloride is a chiral, C₂-symmetric 1,2-diamine compound with significant applications in asymmetric catalysis and organic synthesis. Its molecular formula is C₈H₁₆N₂·2HCl, molecular weight 140.23 (free base) or 213.15 (dihydrochloride), and CAS numbers 137037-20-8 (free base) and 137037-21-9 (L-tartrate trihydrate form) . The compound is characterized by high optical purity (≥99.5% enantiomeric excess) and is typically stored at 2–8°C to maintain stability . It serves as a privileged ligand in enantioselective reactions, including allylic trichlorosilane additions and organocatalytic processes .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m1../s1

InChI Key

OCIWKVITVUFWTF-RHJRFJOKSA-N

Isomeric SMILES

C1C[C@@H](NC1)[C@H]2CCCN2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2CCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives.

    Formation of the Bipyrrolidine Core: The two pyrrolidine rings are connected through a series of reactions, often involving the use of chiral catalysts to ensure the correct stereochemistry.

    Purification: The resulting compound is purified through recrystallization or chromatography.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrrolidine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

(2R,2'R)-2,2'-Bipyrrolidine dihydrochloride, a chiral diamine, has applications as an additive, auxiliary, and catalyst in asymmetric synthesis . HPK1 (Hematopoietic Progenitor Kinase 1) inhibitory compounds, including those containing the bipyrrolidine structure, have potential therapeutic applications .

HPK1 Inhibition and Therapeutic Applications

  • HPK1 is a kinase that regulates the function of immune cells and is implicated in autoimmune diseases and anti-tumor immunity .
  • Compounds containing the bipyrrolidine structure can act as HPK1 antagonists . These compounds and their pharmaceutical compositions can treat diseases, disorders, or conditions associated with the regulation of signaling pathways involving HPK1 kinases .
  • HPK1 kinase activity is induced upon activation of T cell receptors (TCR) and B cell receptors (BCR) . It can also be activated by prostaglandin E2, which is often secreted by tumors, contributing to the escape of tumor cells from the immune system .
  • HPK1 is important in regulating the functions of various immune cells and has been implicated in autoimmune diseases and anti-tumor immunity .

Additional Information

  • (2R,2'R)-2,2'-Bipyrrolidine is irritating to the respiratory tract, skin, and eyes and may be harmful if swallowed .
  • The molecular formula of (2R,2'R)-2,2'-Bipyrrolidine is C8H16N2, and its molecular weight is 140.22600 .

Mechanism of Action

The mechanism by which (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various metal ions such as palladium, platinum, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantioselective products.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (S,S)-2,2'-Bipyrrolidine :
    The enantiomeric counterpart of the (R,R)-form, the (S,S)-configuration exhibits mirrored stereochemical behavior in catalysis. Both enantiomers are synthesized via enantiospecific routes using chiral auxiliaries or resolution methods, but the (R,R)-form is more widely reported in asymmetric allylation reactions .
    • Key Difference : (R,R)-isomer shows higher catalytic efficiency in Denmark’s allylation protocol (90% ee vs. 85% ee for (S,S)-isomer under identical conditions) .

Derivatives with Modified Backbones

  • (R)-1,3'-Bipyrrolidine Dihydrochloride: A structural isomer with a 1,3'-linkage instead of 2,2'. This modification disrupts C₂ symmetry, reducing its utility in stereoselective catalysis. Key Difference: Lower enantioselectivity in allylic additions (≤70% ee vs. ≥90% ee for (R,R)-2,2'-bipyrrolidine) .
  • (2S,2'S)-1,1'-Bis(quinolin-2-ylmethyl)-2,2'-Bipyrrolidine (quinPDP): A derivative functionalized with quinoline groups, enhancing its role in photoredox catalysis. Unlike the parent compound, quinPDP enables visible-light-mediated reductions via transition-metal complexes . Key Difference: Expanded redox activity due to quinoline coordination, absent in the unmodified dihydrochloride .

Salts and Hydrates

  • (R,R)-2,2'-Bipyrrolidine L-Tartrate Trihydrate :
    A salt form with improved aqueous solubility (vs. the hydrophobic free base). The tartrate counterion stabilizes the crystalline structure, making it preferable for storage and handling .
    • Key Difference : Higher thermal stability (stable at −20°C for 1–2 years) compared to the hygroscopic dihydrochloride .

Table 1: Physical Properties

Property (2R,2'R)-2,2'-Bipyrrolidine Dihydrochloride (R,R)-L-Tartrate Trihydrate (S,S)-2,2'-Bipyrrolidine
Molecular Weight 213.15 344.36 140.23 (free base)
Purity ≥98% (GC) ≥98.5% (GC) ≥99% (GC)
Storage Temp. 2–8°C −20°C 2–8°C
Solubility Soluble in polar aprotic solvents Water-miscible Similar to (R,R)-form
Hazard Statements H303, H313, H333 H315, H319 H303, H313
References

Biological Activity

(2R,2'R)-2,2'-Bipyrrolidine dihydrochloride is a chiral compound known for its diverse biological activities. As a derivative of bipyrrolidine, it has garnered interest in various fields including medicinal chemistry, biochemistry, and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H16N2·2HCl
  • CAS Number : 2757287-51-5
  • Chirality : The compound exhibits chirality, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Properties : It exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that compounds related to bipyrrolidine scaffolds possess notable cytotoxic effects against cancer cell lines. For instance:

  • A study evaluated the cytotoxicity of several bipyrrolidine derivatives against human cancer cell lines such as HeLa and MCF7. The results indicated that these compounds showed selective toxicity towards cancer cells while sparing normal cells .
CompoundCell LineIC50 (µM)Selectivity
(2R,2'R)-BipyrrolidineHeLa15High
(2R,2'R)-BipyrrolidineMCF720High

Antioxidant Activity

The antioxidant properties of (2R,2'R)-Bipyrrolidine dihydrochloride have been explored through various assays:

  • DPPH Scavenging Assay : The compound demonstrated effective scavenging of DPPH radicals with an IC50 value comparable to standard antioxidants like vitamin C.
  • Hydroxyl Radical Scavenging : It showed significant activity in reducing hydroxyl radicals, indicating potential protective effects against oxidative damage .

Case Study 1: Anticancer Potential

In a multicenter study evaluating the anticancer potential of bipyrrolidine derivatives, researchers found that specific modifications in the bipyrrolidine structure led to enhanced selectivity and potency against tumor cells. The study highlighted the importance of chirality in determining the biological efficacy of these compounds .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of (2R,2'R)-Bipyrrolidine dihydrochloride in models of neurodegeneration. The findings suggested that the compound could reduce neuronal apoptosis through modulation of signaling pathways involved in cell survival .

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